

# Physicochemical properties of 4-Bromo-3-methyl-1H-indazole

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## Compound of Interest

Compound Name: 4-Bromo-3-methyl-1H-indazole

Cat. No.: B1371564

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An In-depth Technical Guide to the Physicochemical Properties of **4-Bromo-3-methyl-1H-indazole**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**4-Bromo-3-methyl-1H-indazole** is a substituted indazole derivative of increasing interest within medicinal chemistry and materials science. As a heterocyclic building block, its utility in the synthesis of novel compounds necessitates a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive analysis of the compound's chemical identity, structural features, and key physical characteristics. We delve into its spectroscopic profile, solubility, thermal properties, and safety considerations from the perspective of a senior application scientist. This document is designed to be a practical resource, offering not only established data but also detailed, field-proven experimental protocols for validation and further investigation. All data and methodologies are grounded in authoritative sources to ensure scientific integrity.

## Introduction and Scientific Context

The indazole scaffold is a privileged structure in drug discovery, known for its presence in a wide array of biologically active compounds. The introduction of specific substituents, such as a bromine atom at the 4-position and a methyl group at the 3-position, significantly influences the molecule's electronic properties, steric profile, and potential for further functionalization. **4-**

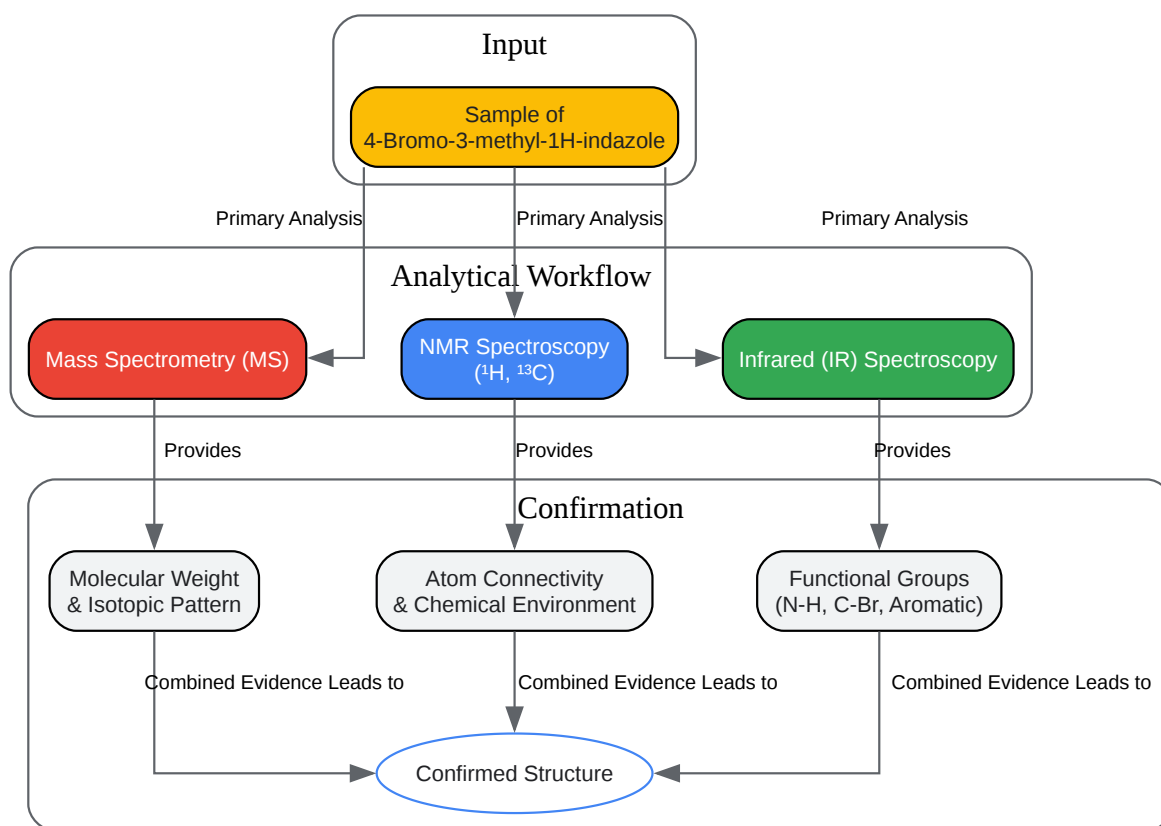
**Bromo-3-methyl-1H-indazole** (CAS No. 1159511-73-5) serves as a critical intermediate for creating more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. Understanding its core properties is the foundational first step in rational drug design and process development, enabling researchers to predict its behavior in both chemical reactions and biological systems.

## Chemical Identity and Structural Elucidation

The unambiguous identification of a compound is paramount before any further characterization. The structural and chemical identifiers for **4-Bromo-3-methyl-1H-indazole** are summarized below.

Identifier	Value	Source
Compound Name	4-Bromo-3-methyl-1H-indazole	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	1159511-73-5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrN <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	211.06 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Monoisotopic Mass	209.97926 Da	<a href="#">[1]</a>
IUPAC Name	4-bromo-3-methyl-1H-indazole	<a href="#">[1]</a>
InChI Key	QLPNZDSBEQBVBD-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a>
SMILES	<chem>CC1=C2C(=NN1)C=CC=C2Br</chem>	<a href="#">[4]</a>
Physical Form	White to off-white solid powder or lump	<a href="#">[2]</a>

Structural confirmation relies on a combination of spectroscopic techniques. The logical workflow for this process ensures that data from multiple orthogonal methods are used to build a cohesive and accurate picture of the molecule's identity.



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Caption: Workflow for Spectroscopic Structure Elucidation.

## Core Physicochemical Properties

The physical properties of a compound dictate its handling, storage, formulation, and pharmacokinetic profile. The table below summarizes the key physicochemical data for **4-Bromo-3-methyl-1H-indazole**.

Property	Value	Notes	Source
Melting Point (°C)	185.0 - 190.0	Experimental value.	
Boiling Point (°C)	341.4 ± 22.0	Predicted value at 760 mmHg.	[3]
Density (g/cm <sup>3</sup> )	1.7 ± 0.1	Predicted value.	[3]
Flash Point (°C)	160.3 ± 22.3	Predicted value.	[3]
XlogP	2.6	Predicted value, indicating moderate lipophilicity.	[1][4]
Purity (%)	>95.0	Typical purity from commercial suppliers.	[2]

## Spectroscopic Profile: The Molecular Fingerprint

A detailed spectroscopic analysis is essential for confirming identity and assessing purity.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra are proprietary to manufacturers, the expected <sup>1</sup>H and <sup>13</sup>C NMR spectra can be predicted based on the structure.

- <sup>1</sup>H NMR:** The spectrum should feature distinct signals corresponding to the aromatic protons on the benzene ring, the N-H proton of the indazole, and the methyl protons. The aromatic protons will appear as multiplets in the ~7.0-7.8 ppm range. The N-H proton is expected to be a broad singlet, typically downfield (>10 ppm), and its position can be concentration-dependent. The methyl group (CH<sub>3</sub>) will present as a sharp singlet around 2.5 ppm.
- <sup>13</sup>C NMR:** The spectrum will show eight distinct carbon signals. The methyl carbon will be the most upfield signal (~10-15 ppm). The six aromatic carbons will appear in the ~110-140 ppm range, with the carbon attached to the bromine (C4) and the carbons of the pyrazole ring (C3, C7a) having characteristic shifts.

### Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For **4-Bromo-3-methyl-1H-indazole**, the key diagnostic feature is the isotopic pattern of bromine. Natural bromine consists of two isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in nearly a 1:1 ratio. Therefore, the mass spectrum will exhibit a characteristic pair of peaks ( $[\text{M}]^+$  and  $[\text{M}+2]^+$ ) of almost equal intensity, separated by 2 m/z units. Predicted collision cross-section (CCS) values can further aid in identification.<sup>[4]</sup>

- Expected  $[\text{M}+\text{H}]^+$ : 210.98654 and 212.98449 m/z

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

- N-H Stretch: A broad peak is expected in the range of  $3100\text{--}3300\text{ cm}^{-1}$ , characteristic of the N-H bond in the pyrazole ring.
- C-H Stretch: Aromatic C-H stretches will appear just above  $3000\text{ cm}^{-1}$ , while the methyl C-H stretch will be just below  $3000\text{ cm}^{-1}$ .
- C=C/C=N Stretch: Aromatic and pyrazole ring stretching vibrations will produce several peaks in the  $1450\text{--}1600\text{ cm}^{-1}$  region.
- C-Br Stretch: A peak in the fingerprint region, typically between  $500\text{--}650\text{ cm}^{-1}$ , corresponds to the carbon-bromine bond.

## Solubility Profile

The solubility of a compound is critical for its application in solution-based assays, reactions, and formulations. While quantitative public data is scarce, a qualitative assessment can be made based on its structure. The molecule possesses both a polar N-H group and a nonpolar brominated aromatic ring.

- Expected Solubility: Likely to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol. It is expected to have low solubility in water and nonpolar solvents like hexanes.

- Expert Insight: The predicted XlogP of 2.6 suggests a preference for lipid environments over aqueous ones, which is a crucial consideration in drug development for predicting membrane permeability and potential bioavailability challenges.[1]

## Safety and Handling

Proper handling is essential to ensure laboratory safety. **4-Bromo-3-methyl-1H-indazole** is classified with several GHS hazards.[1]

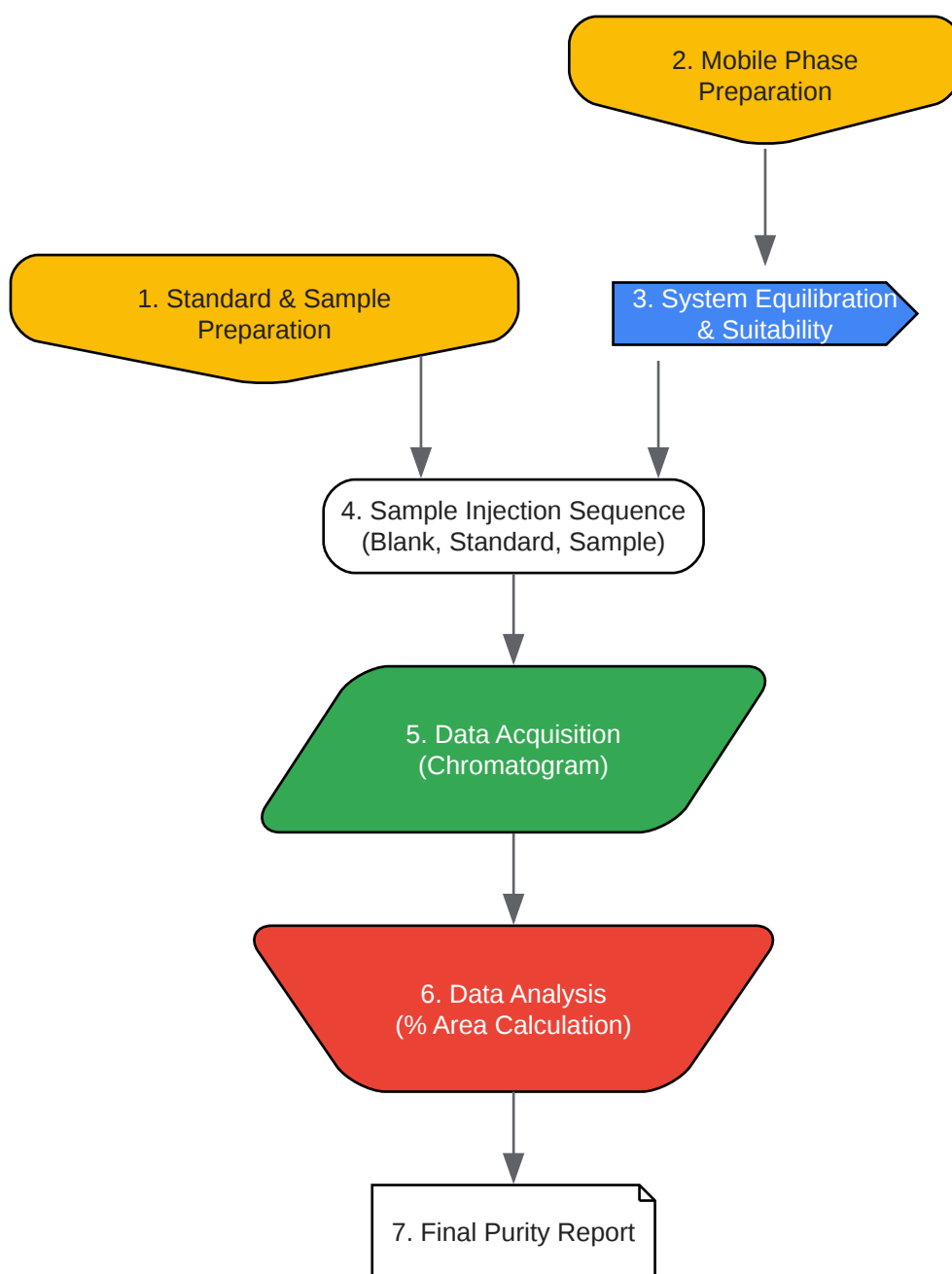
- Signal Word: Warning[1][2]
- Hazard Statements:
  - H302: Harmful if swallowed[1][2]
  - H315: Causes skin irritation[1]
  - H319: Causes serious eye irritation[1]
  - H335: May cause respiratory irritation[1]
- Precautionary Measures: Use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All handling should be performed in a well-ventilated fume hood.
- Storage: The compound should be stored in a tightly sealed container in a dry, room-temperature environment to prevent degradation.[2]

## Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols are provided for key analytical procedures.

### Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This workflow outlines the process for assessing the purity of a sample.



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Caption: High-Performance Liquid Chromatography (HPLC) Purity Workflow.

Methodology:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m).
- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of DMSO or Acetonitrile to create a 1 mg/mL stock. Dilute as necessary.
- System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be <2.0%.
- Purity Calculation: Purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

## Protocol: Solubility Determination (Shake-Flask Method)

- Preparation: Add an excess amount of **4-Bromo-3-methyl-1H-indazole** to a series of vials, each containing a known volume (e.g., 1 mL) of a different solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).
- Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
- Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
- Quantification: Carefully remove a known aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration using a pre-calibrated HPLC or UV-Vis spectroscopy method.
- Calculation: The solubility is reported in units such as mg/mL or  $\mu\text{M}$ .

## Conclusion



**4-Bromo-3-methyl-1H-indazole** is a well-defined chemical entity with a distinct set of physicochemical properties. Its moderate lipophilicity, solid-state nature, and characteristic spectroscopic fingerprint make it a versatile building block for synthetic chemistry. The data and protocols presented in this guide provide a robust framework for researchers to confidently identify, handle, and utilize this compound in their work. Adherence to the described analytical methods and safety precautions is crucial for achieving reliable and safe scientific outcomes.

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## References

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